3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-methoxyacetate
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Overview
Description
3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-methoxyacetate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-methoxyacetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.
Introduction of the phenyl group: This step might involve the use of phenylhydrazine.
Addition of the p-tolylthio group: This can be done through a nucleophilic substitution reaction.
Attachment of the methoxyacetate group: This step might involve esterification or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the p-tolylthio group.
Reduction: Reduction reactions might target the pyrazole ring or the ester group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the phenyl and p-tolylthio groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other nucleophiles/electrophiles.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-methoxyacetate may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl acetate
- 3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl propionate
Uniqueness
The uniqueness of 3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-methoxyacetate lies in its specific functional groups and their arrangement, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14-9-11-17(12-10-14)26-19-15(2)21-22(16-7-5-4-6-8-16)20(19)25-18(23)13-24-3/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVJHDVXPYWVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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